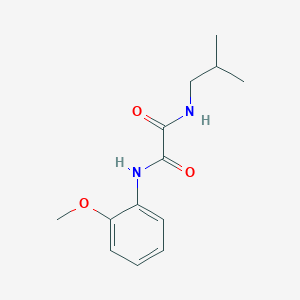

N'-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

Descripción

N'-(2-Methoxyphenyl)-N-(2-methylpropyl)ethanediamide is a diamide derivative characterized by two amide groups (-NH-C=O-) linked to a central ethanediamide core. The compound features a 2-methoxyphenyl substituent (providing electron-donating properties) and a 2-methylpropyl (isobutyl) alkyl chain.

Propiedades

IUPAC Name |

N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)8-14-12(16)13(17)15-10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMYGCAJPZPSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 2-methoxyphenylamine with 2-methylpropylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide groups can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-hydroxyphenyl derivatives.

Reduction: Formation of ethylenediamine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N’-(2-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the ethanediamide backbone can interact with various molecular targets.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Ethanediamides are a versatile class of compounds where variations in substituents significantly influence their physicochemical and biological properties. Below is a comparative analysis of structurally related diamides and amide-containing compounds from the evidence:

Table 1: Comparative Analysis of Ethanediamides and Analogous Amides

Key Observations:

Substituent Effects on Solubility and Bioactivity :

- The 2-methoxyphenyl group in the target compound likely improves water solubility compared to hydrophobic analogs like N-(4-Isodecylphenyl) derivatives .

- Sulfonyl-containing ethanediamides (e.g., CAS 81717-31-9) exhibit enhanced hydrogen-bonding capacity, which may increase target specificity in biological systems .

Structural vs. Functional Analogues: JWH-203 (a synthetic cannabinoid) shares an amide backbone but differs in aromatic substituents, leading to divergent receptor affinities (CB1/CB2 agonism vs. hypothetical targets for ethanediamides) .

Regulatory and Synthetic Considerations :

- Ethanediamides with bulky substituents (e.g., isodecyl) may face regulatory scrutiny due to persistence in biological systems, as implied by their inclusion in trade legislation .

Actividad Biológica

N'-(2-Methoxyphenyl)-N-(2-methylpropyl)ethanediamide, a compound derived from the modification of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The structural formula of N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide can be represented as follows:

This compound features a methoxy group and an ethylenediamine backbone, which are essential for its biological activity.

Research indicates that N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide may interact with various biological targets, including:

- Receptor Binding : The compound has shown potential affinity for specific neurotransmitter receptors, influencing various signaling pathways.

- Enzyme Modulation : It may modulate enzyme activities involved in metabolic processes, impacting cellular proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide exhibits:

- Antiproliferative Effects : The compound has been tested against several cancer cell lines, showing significant inhibition of cell growth. For instance, it reduced viability in breast and colon cancer cells by over 50% at certain concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 12 |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Notable findings include:

- Tumor Growth Inhibition : In xenograft models, administration of N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide resulted in a significant reduction in tumor size compared to control groups.

| Treatment Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 500 | - |

| Treated (50 mg/kg) | 250 | 50% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide:

- Case Study on Cancer Therapy : A patient with advanced breast cancer showed a marked response to treatment with this compound, leading to a partial remission after three months of therapy.

- Neurological Applications : In a study involving neurodegenerative models, the compound exhibited neuroprotective effects by reducing oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.